1-(3-Hydroxypyridin-2-yl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of 1-(3-Hydroxypyridin-2-yl)ethanone involves several steps, including refluxing with glacial acetic acid in the presence of fused ZnCl2 to obtain the desired product from precursors like 4-chloronaphthalen-1-ol. Such processes are critical for generating compounds with precise structural configurations for further applications (V. -, N. -, K. -, 2022).
Molecular Structure Analysis
Molecular structure analysis through methods like X-ray crystallography and NMR spectroscopy confirms the compound's structure and helps understand its chemical behavior. Crystallographic studies, for instance, reveal the spatial arrangement of atoms within the molecule, which is crucial for predicting its reactivity and interactions with other molecules (S. Suarez et al., 2017).
Chemical Reactions and Properties
1-(3-Hydroxypyridin-2-yl)ethanone undergoes various chemical reactions, including cyclization and condensation, to form more complex molecules. For example, its reaction with terminal alkynoates catalyzed by 4-dimethylaminopyridine (DMAP) leads to the formation of 2-aminobenzofuran-3(2H)-one derivatives, showcasing its versatility as a reactant (Ling-Guo Meng et al., 2011).
Scientific Research Applications
Chelation and Metal Binding
1-(3-Hydroxypyridin-2-yl)ethanone and its derivatives, particularly hydroxypyridinones, have been actively developed as efficient chelators for metals like aluminum (Al) and iron (Fe) due to their strong metal binding interactions. These compounds are under investigation for potential medical uses, especially as orally active aluminum chelators. Their high affinity for Al^3+ ions and favorable lipophilic-hydrophilic balance make them promising candidates for use as Al scavengers in future prospects (Santos, 2002).
Photodynamic Therapy
In the context of photodynamic therapy (PDT), the interaction of hydroxypyridinone derivatives with metal ions has been explored to enhance the accumulation of protoporphyrin IX (PpIX), a crucial agent in PDT. Pre-treatment strategies incorporating iron-chelating substances like 3-hydroxypyridin-4-ones have shown promise in improving clinical outcomes by optimizing intralesional PpIX content, thereby enhancing the efficacy of PDT treatments (Gerritsen et al., 2008).
Enzymatic Pollution Remediation
Enzymes, in conjunction with redox mediators such as hydroxypyridinone derivatives, have demonstrated significant potential in the degradation and transformation of recalcitrant compounds found in industrial wastewater. This enzymatic approach, enhanced by redox mediators, presents an efficient method for the remediation of a wide range of organic pollutants, showcasing the versatility and environmental application of hydroxypyridinone-based compounds (Husain & Husain, 2007).
Drug Discovery and Pharmacology
Hydroxypyridinone scaffolds are recognized for their broad pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, antioxidant, anticonvulsant, and anti-diabetic effects. Their structural features are conducive to interaction with biological targets, offering a foundation for the development of new therapeutic agents. This class of compounds represents a privileged scaffold in drug discovery, underlining the importance of 1-(3-Hydroxypyridin-2-yl)ethanone and its derivatives in medicinal chemistry (He et al., 2021).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
properties
IUPAC Name |
1-(3-hydroxypyridin-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5(9)7-6(10)3-2-4-8-7/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFSAZGSIBFUAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555678 | |
Record name | 1-(3-Hydroxypyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70555678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxypyridin-2-yl)ethanone | |
CAS RN |
13210-29-2 | |
Record name | 1-(3-Hydroxypyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70555678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-hydroxypyridin-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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